molecular formula C12H17N3O B14583738 4-(2-cyclohexylidenehydrazinyl)-6-methyl-1H-pyridin-2-one CAS No. 61191-26-2

4-(2-cyclohexylidenehydrazinyl)-6-methyl-1H-pyridin-2-one

Cat. No.: B14583738
CAS No.: 61191-26-2
M. Wt: 219.28 g/mol
InChI Key: KVFZFCSNKLNDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Cyclohexylidenehydrazinyl)-6-methyl-1H-pyridin-2-one is a heterocyclic compound that features a pyridinone core with a cyclohexylidenehydrazinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-cyclohexylidenehydrazinyl)-6-methyl-1H-pyridin-2-one typically involves the reaction of 6-methyl-2-pyridone with cyclohexylidenehydrazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyclohexylidenehydrazinyl)-6-methyl-1H-pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridinone derivative with an oxidized hydrazinyl group, while reduction could produce a fully reduced hydrazine derivative.

Scientific Research Applications

4-(2-Cyclohexylidenehydrazinyl)-6-methyl-1H-pyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The exact mechanism of action for 4-(2-cyclohexylidenehydrazinyl)-6-methyl-1H-pyridin-2-one is not well-documented. it is believed to interact with biological targets through its hydrazinyl and pyridinone moieties, potentially inhibiting enzymes or binding to specific receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Cyclohexylidenehydrazinyl)-6-methyl-1H-pyridin-2-one is unique due to its specific combination of a pyridinone core and a cyclohexylidenehydrazinyl substituent, which imparts distinct chemical and biological properties.

Properties

CAS No.

61191-26-2

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

4-(2-cyclohexylidenehydrazinyl)-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C12H17N3O/c1-9-7-11(8-12(16)13-9)15-14-10-5-3-2-4-6-10/h7-8H,2-6H2,1H3,(H2,13,15,16)

InChI Key

KVFZFCSNKLNDPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1)NN=C2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.